

# Discovery and historical synthesis of 9,10-Diphenylanthracene

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## Compound of Interest

Compound Name: 9,10-Diphenylanthracene

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## The Synthesis of 9,10-Diphenylanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**9,10-Diphenylanthracene** (DPA) is a highly fluorescent polycyclic aromatic hydrocarbon with significant applications in chemical research and materials science. Its rigid, planar structure and extended  $\pi$ -conjugation give rise to its characteristic blue fluorescence, making it a valuable component in organic light-emitting diodes (OLEDs), chemiluminescent systems, and as a fluorescent probe. This technical guide provides a comprehensive overview of the historical and modern synthetic routes to DPA, detailed experimental protocols for key reactions, and a summary of its applications in light-emitting technologies. While the initial discovery is attributed to French chemists Charles Dufraisse and a collaborator named Giraud, the primary publication detailing this seminal work has proven elusive in contemporary scientific databases. This guide, therefore, focuses on well-documented historical and modern synthetic methodologies.

## Discovery and Historical Context

The discovery of **9,10-Diphenylanthracene** is historically attributed to the French chemist Charles Dufraisse (1885-1969) and a colleague by the name of Giraud.<sup>[1]</sup> Dufraisse was a

prominent figure in early 20th-century organic chemistry, known for his extensive work on photochemistry and autoxidation.<sup>[1]</sup> However, a definitive primary source or publication detailing their initial synthesis of DPA could not be identified through extensive searches of modern scientific literature databases.

Early synthetic approaches to polycyclic aromatic hydrocarbons often involved harsh reaction conditions. One of the foundational methods for the arylation of aromatic compounds, the Friedel-Crafts reaction, discovered in 1877, provided a conceptual basis for attaching phenyl groups to an anthracene core.

## Synthetic Methodologies

The synthesis of **9,10-Diphenylanthracene** can be achieved through several distinct chemical reactions. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Modern methods like the Suzuki-Miyaura coupling offer high yields and milder reaction conditions compared to more classical approaches.

## Summary of Synthetic Methods

Synthesis Method	Starting Materials	Key Reagents & Catalysts	Typical Yield (%)	Key Advantages	Key Disadvantages
Friedel-Crafts Reaction	Anthracene, Benzene	Lewis Acid (e.g., AlCl <sub>3</sub> )	Moderate	Uses readily available starting materials.	Prone to polysubstitution and rearrangement; harsh conditions.
Grignard Reaction	9,10-Anthraquinone, Phenylmagnesium bromide	Magnesium, Bromobenzene	13-35	Versatile for forming C-C bonds.	Requires strictly anhydrous conditions; can have moderate yields.
Suzuki-Miyaura Coupling	9,10-Dibromoanthracene, Phenylboronic acid	Palladium catalyst (e.g., Pd(PPh <sub>3</sub> ) <sub>4</sub> ), Base (e.g., Na <sub>2</sub> CO <sub>3</sub> )	11.2 - 99	High yields, mild reaction conditions, high functional group tolerance. <sup>[2]</sup> <sup>[3]</sup>	The cost of the palladium catalyst can be a drawback. <sup>[2]</sup>
Diels-Alder Reaction	$\alpha$ -Pyrone, Diphenylacetylene	Heat	Variable	Forms the anthracene core in a single step.	Often requires high temperatures and can have variable yields.

## Experimental Protocols

This method is favored for its high yield and selectivity.

## Reactants:

- 9,10-Dibromoanthracene
- Phenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0)  $[\text{Pd}(\text{PPh}_3)_4]$
- Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ )
- Solvent (e.g., a mixture of toluene, ethanol, and water)

## Procedure:

- To a reaction flask, add 9,10-dibromoanthracene, phenylboronic acid (2.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%).
- Add a degassed solvent mixture of toluene, ethanol, and an aqueous solution of sodium carbonate (2M).
- Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 6-12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Separate the organic layer and wash it with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexanes) to yield pure **9,10-Diphenylanthracene**.<sup>[2]</sup>

This classical organometallic reaction provides a straightforward route to DPA from a common starting material.

## Reactants:

- 9,10-Anthraquinone
- Magnesium turnings
- Bromobenzene
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Hydrochloric acid (for workup)

Procedure:

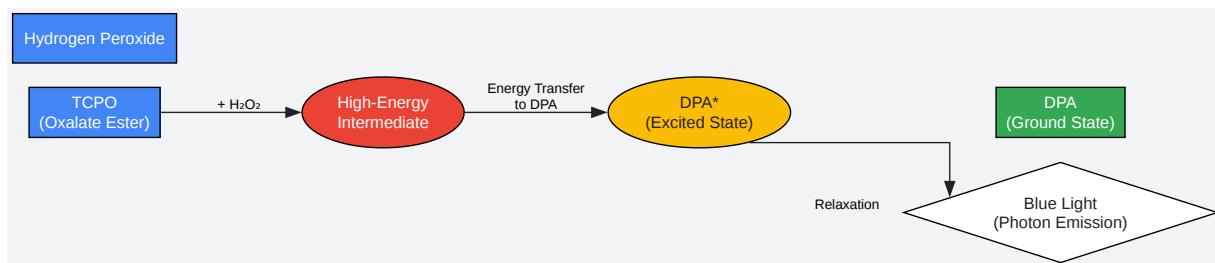
- Prepare the Grignard reagent by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere.
- In a separate flask, dissolve 9,10-anthraquinone in anhydrous THF.
- Slowly add the Grignard reagent to the solution of 9,10-anthraquinone at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
- Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

## Applications in Signaling and Light Emission

**9,10-Diphenylanthracene** is a cornerstone molecule in the study and application of chemiluminescence and electrochemiluminescence due to its high fluorescence quantum yield.

## Peroxyoxalate Chemiluminescence

DPA is a widely used blue emitter in peroxyoxalate chemiluminescence, the chemical reaction that powers glow sticks. In this system, the reaction of an oxalate ester (like bis(2,4,6-trichlorophenyl)oxalate, TCPO) with hydrogen peroxide generates a high-energy intermediate. This intermediate then transfers its energy to a DPA molecule, exciting it to a singlet excited state. The DPA molecule then relaxes to its ground state by emitting a blue photon.[4]

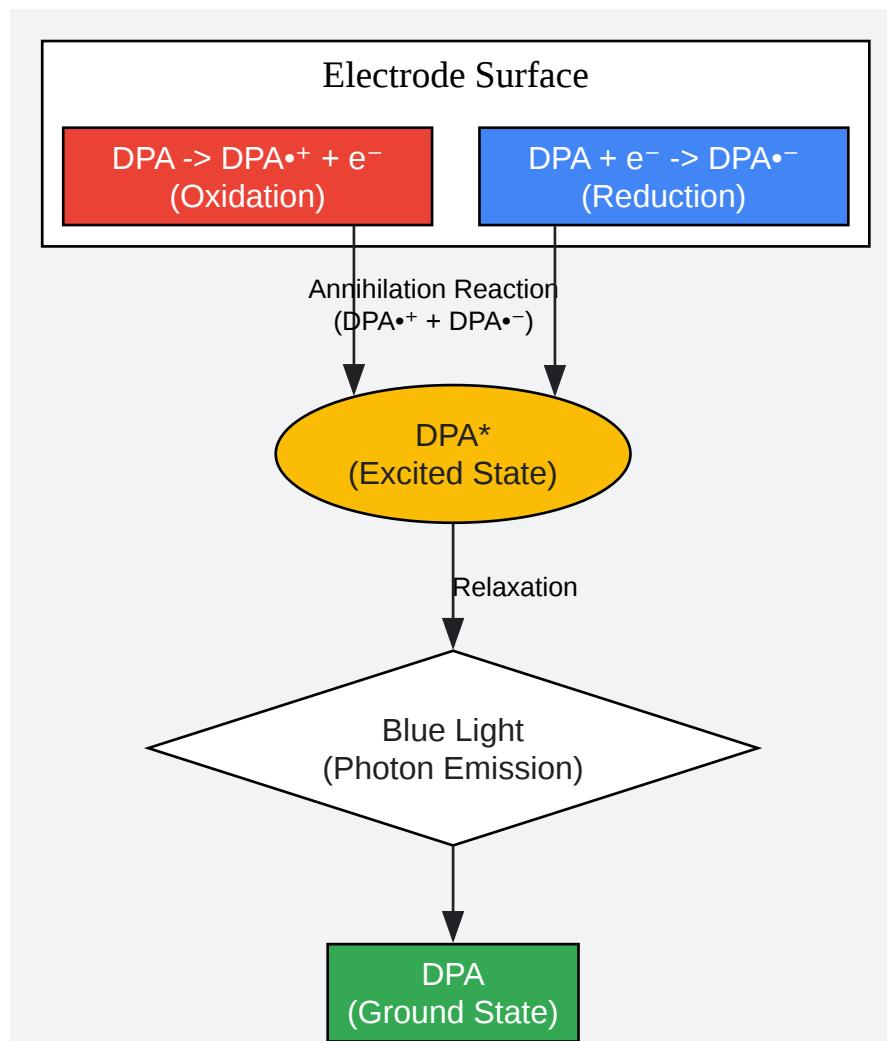


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Caption: Peroxyoxalate Chemiluminescence Pathway of DPA.

## Electrogenerated Chemiluminescence (ECL)

In ECL, electrochemically generated radical ions of DPA react to produce light. The "annihilation pathway" involves the generation of both the radical cation ( $\text{DPA}^{\bullet+}$ ) and the radical anion ( $\text{DPA}^{\bullet-}$ ) at an electrode surface. These radicals then diffuse and react to form an excited state of DPA, which subsequently emits light.[5]



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Caption: Electrogenerated Chemiluminescence (Annihilation Pathway) of DPA.

## Conclusion

**9,10-Diphenylanthracene** remains a molecule of significant interest due to its robust photophysical properties. While its historical origins are not perfectly clear, the development of numerous synthetic routes, particularly the highly efficient Suzuki-Miyaura coupling, has made it readily accessible for a wide range of applications. Its role in chemiluminescent and electrochemiluminescent systems continues to be a subject of research, with potential for new applications in analytical chemistry, bio-imaging, and materials science. This guide provides the fundamental knowledge required for researchers to synthesize and utilize this versatile fluorophore in their work.

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